Reduced Cytotoxic Potency vs. 10-Deacetyl-13-oxobaccatin III in Human Cancer Cell Lines
At a fixed concentration of 30 μg/mL, 19-hydroxy-10-deacetylbaccatin III exhibits substantially weaker inhibition of NCI-H226 (non-small cell lung cancer) and A498 (renal carcinoma) cell growth compared to 10-deacetyl-13-oxobaccatin III, a closely related taxane with a C13 ketone instead of the C13 side chain. In NCI-H226 cells, inhibition is 32% vs. 49.2%, a 17.2-percentage-point absolute reduction . In A498 cells, inhibition is 16.6% vs. 29.7%, an absolute reduction of 13.1 percentage points . This lower intrinsic cytotoxicity makes 19-hydroxy-10-deacetylbaccatin III a more suitable intermediate for semi-synthetic routes where preservation of cell viability during production or downstream purification is desirable.
| Evidence Dimension | Cytotoxicity (inhibition of cell growth) |
|---|---|
| Target Compound Data | 16.6% (A498); 32% (NCI-H226) |
| Comparator Or Baseline | 10-Deacetyl-13-oxobaccatin III: 29.7% (A498); 49.2% (NCI-H226) |
| Quantified Difference | -13.1 percentage points (A498); -17.2 percentage points (NCI-H226) |
| Conditions | Concentration: 30 μg/mL; Assay: cell viability (MTT or similar); Cell lines: A498 (renal carcinoma), NCI-H226 (lung cancer) |
Why This Matters
Lower basal cytotoxicity reduces the risk of unintended cell death during intermediate handling or in in vitro assays where the compound is used as a precursor rather than an endpoint effector.
